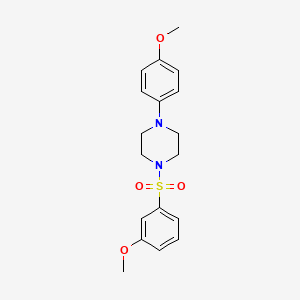![molecular formula C20H23N3O4 B2505573 1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione CAS No. 865413-54-3](/img/structure/B2505573.png)
1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione" is a complex molecule that appears to be related to a family of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the morpholine ring and pyrrolidine-2,5-dione core are present in the compounds discussed in the papers. These structural features are often found in molecules with pharmacological properties, such as anticonvulsant and antimicrobial activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that yield biologically active molecules. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a muscarinic agonist, was achieved in nine steps with an overall yield of 36%, involving key steps such as bromination and cyclization . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for anticancer compounds, was performed through steps including rearrangement, condensation, and nucleophilic substitution . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 1-(morpholino(phenyl)methyl)pyrrolidine-2,5-dione was determined using IR, NMR, UV-Visible techniques, and mass spectrometry, revealing that it crystallizes in the triclinic system with specific cell parameters and adopts a chair conformation for the morpholino ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the compound and could be applied to the compound of interest.
Chemical Reactions Analysis
The compounds related to the one have been used as intermediates in the synthesis of various biologically active molecules. For example, the N-Mannich base derived from pyrrolidine-2,5-dione has shown anticonvulsant properties, indicating that the compound can undergo further chemical transformations to yield pharmacologically active agents . The chemical reactivity of the morpholine and pyrrolidine-2,5-dione moieties is essential for the design of new compounds with desired biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystal structure analysis provides insights into the density and molecular packing of the compounds . The synthesis and biological evaluation of related compounds suggest that they have adequate solubility and stability to be used in biological assays . These properties are important for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
- Research on related compounds like morpholine and pyrrolidine derivatives has shown their utility in synthetic chemistry. For example, the study by Šafár̆ et al. (2000) explores the ring-opening reactions of certain dioxane diones with cyclic secondary amines such as morpholine, demonstrating the synthesis of complex cyclic structures which could have implications for the synthesis or modification of the compound (Šafár̆ et al., 2000).
Anticancer Activity
- Kumar et al. (2013) investigated the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those derived from morpholinoethanamine. These compounds exhibited significant anticancer activity, suggesting that derivatives of the morpholine and indole groups, similar to the compound of interest, could have potential applications in cancer research (Kumar et al., 2013).
Structural Analysis and Material Science
- Al-Majid et al. (2020) synthesized gem-aminals based on morpholine and pyrrolidine moieties, highlighting their structural characteristics through X-ray crystal structure and Hirshfeld analysis. Such foundational research aids in understanding the molecular configurations and interactions of related compounds, providing a basis for further applications in material science and structural chemistry (Al-Majid et al., 2020).
Anticonvulsant Properties
- Rybka et al. (2017) synthesized new N-Mannich bases derived from pyrrolidine-2,5-dione and evaluated their anticonvulsant properties. This research indicates the potential neurological applications of pyrrolidine derivatives, suggesting a research path for the neurological or therapeutic applications of related compounds (Rybka et al., 2017).
Corrosion Inhibition
- Das et al. (2017) discussed the synthesis of Schiff base complexes involving morpholine derivatives for corrosion inhibition on mild steel. This unique application demonstrates the potential of morpholine and related compounds in industrial applications, particularly in materials engineering and corrosion science (Das et al., 2017).
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutically useful derivatives .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Indole derivatives are known to interact with their targets and cause changes that can lead to various biological activities .
Biochemical Pathways
Indole derivatives can affect a wide range of pathways due to their ability to bind to multiple receptors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(21-7-3-4-8-21)14-23-13-16(15-5-1-2-6-17(15)23)19(25)20(26)22-9-11-27-12-10-22/h1-2,5-6,13H,3-4,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGAQFLZTUAUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

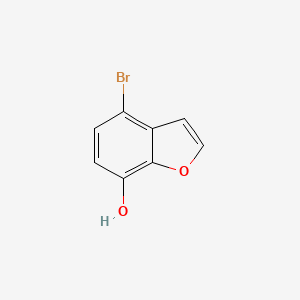
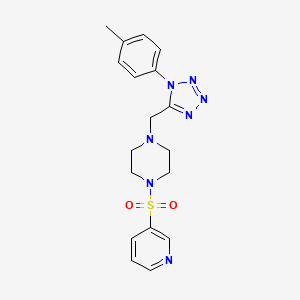
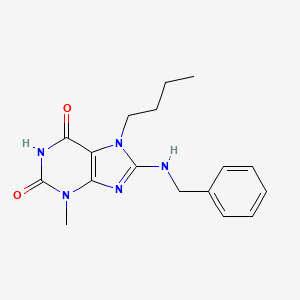

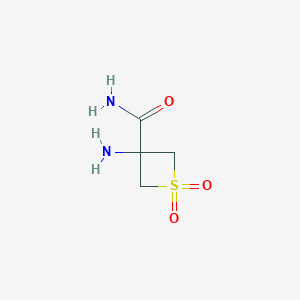
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2505500.png)
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
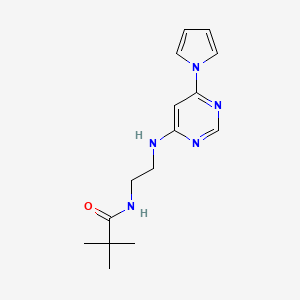
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

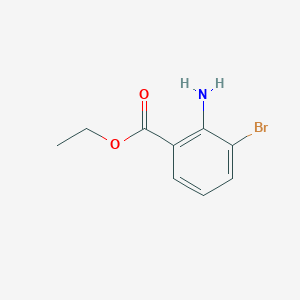
![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

